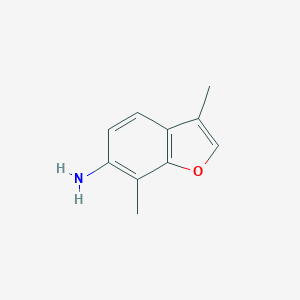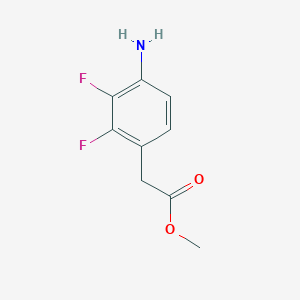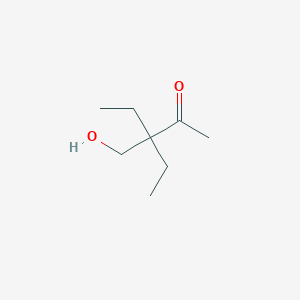
Tert-Butyl-4-(2-Chloracetyl)piperazin-1-carboxylat
Übersicht
Beschreibung
Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate (TBCPC) is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that has been used in many different areas, from drug discovery to biochemistry. TBCPC is a white solid with a molecular weight of 317.62 g/mol and a melting point of 97-98°C. It is soluble in water, alcohol, and ethyl acetate, and is relatively stable in air.
Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Molekülen
Diese Verbindung dient als vielseitiges Zwischenprodukt bei der Synthese einer breiten Palette von bioaktiven Molekülen. Ihre Struktur ist entscheidend für die Herstellung neuartiger organischer Verbindungen wie Amide, Sulfonamide und Mannich-Basen, die für ihre vielfältigen biologischen Aktivitäten bekannt sind .
Entwicklung von antimikrobiellen Wirkstoffen
Die Derivate der Verbindung wurden auf ihre antibakteriellen und antimykotischen Eigenschaften untersucht. Dies macht sie zu einem wertvollen Ausgangspunkt für die Entwicklung neuer antimikrobieller Wirkstoffe, die zur Behandlung verschiedener Infektionen eingesetzt werden könnten .
Arzneimittelforschung
Aufgrund der konformativen Flexibilität des Piperazinrings und des Vorhandenseins polarer Stickstoffatome gilt diese Verbindung als bedeutend in der Arzneimittelforschung. Sie kann günstige Wechselwirkungen mit Makromolekülen verstärken, was für die Entwicklung neuer Pharmazeutika entscheidend ist .
Materialwissenschaft
In der Materialwissenschaft kann diese Verbindung zur Synthese von Zwischenprodukten verwendet werden, die zur Entwicklung neuer Materialien mit potenziellen Anwendungen in verschiedenen Industrien, einschließlich Elektronik und Biotechnologie, beitragen .
Chemische Forschung
Forscher nutzen diese Verbindung wegen ihrer Reaktivität und Modifizierbarkeit, die die Erforschung chemischer Reaktionen und Prozesse ermöglicht. Dies kann zur Entdeckung neuer Synthesewege und Reaktionsmechanismen führen .
Pharmakologische Studien
Die Fähigkeit der Verbindung, Derivate mit einem breiten Spektrum an biologischen Aktivitäten wie Antikrebs-, Antiparasiten-, Antihistamin- und Antidepressiva-Aktivitäten zu bilden, macht sie zu einem wichtigen Gegenstand für pharmakologische Studien .
Kristallographie
Ihre Derivate wurden durch Einkristall-Röntgenbeugungsanalyse charakterisiert, was zum Verständnis der molekularen und kristallinen Struktur beiträgt. Dies ist unerlässlich für die Entwicklung von Verbindungen mit den gewünschten physikalischen und chemischen Eigenschaften .
Analytische Chemie
In der analytischen Chemie kann diese Verbindung als Standard- oder Referenzmaterial bei der Kalibrierung von Instrumenten und der Validierung analytischer Methoden verwendet werden, um die Genauigkeit und Zuverlässigkeit der chemischen Analyse zu gewährleisten .
Safety and Hazards
The compound is classified as dangerous with hazard statements H302, H312, H314, H332, H335 . These statements indicate that the compound is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet (SDS) provides more detailed safety information .
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3/c1-11(2,3)17-10(16)14-6-4-13(5-7-14)9(15)8-12/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGUQINMNYINPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578678 | |
| Record name | tert-Butyl 4-(chloroacetyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190001-40-2 | |
| Record name | tert-Butyl 4-(chloroacetyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Decanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B64592.png)

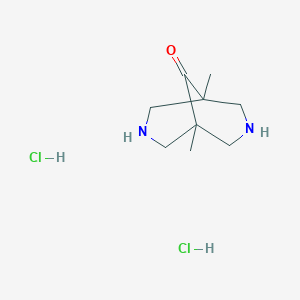
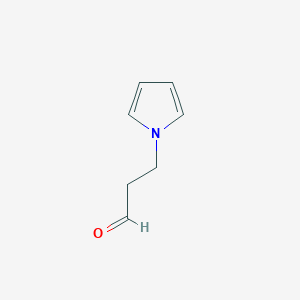

![N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B64601.png)
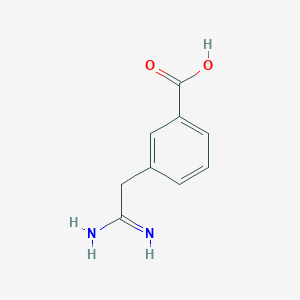
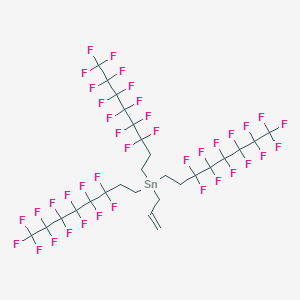
![4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide](/img/structure/B64614.png)
